molecular formula C19H14Cl2N2O2S B2714984 N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-chloroaniline CAS No. 478048-58-7

N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-chloroaniline

Cat. No.: B2714984
CAS No.: 478048-58-7
M. Wt: 405.29
InChI Key: MVIFRSAYYZJFCM-AQTBWJFISA-N
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Description

N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-chloroaniline is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a phenylsulfonyl group, and a chloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is often preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-chloroaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro and sulfonyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-chloroaniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-chloroaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloroaniline derivatives and pyridine-based molecules. Examples include:

  • 4-chloro-N-(2-pyridinyl)aniline
  • 4-chloro-N-(phenylsulfonyl)aniline

Uniqueness

N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-chloroaniline is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-chloroaniline is a compound of interest due to its potential biological activities, particularly in the realm of cancer research. This article delves into its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the coupling of various intermediates through methods like the Williamson ether synthesis and reductive amination. The final product is characterized by its specific functional groups, which contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a series of N-aryl-N'-substituted ureas were synthesized and evaluated against various cancer cell lines including A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate) cells. These compounds demonstrated significant antiproliferative activity, with some exhibiting IC50 values in the micromolar range, indicating their potential as therapeutic agents in oncology .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds targeting the PI3K/Akt/mTOR pathway have shown promise in reducing tumor growth and enhancing apoptosis in cancer cells. The specific interactions of this compound with these pathways require further investigation to elucidate its precise mode of action.

Study 1: Antiproliferative Activity

A study evaluated a related compound's efficacy against several cancer cell lines. The results indicated that the compound could inhibit cell proliferation significantly, with a notable effect on apoptosis induction in MCF7 cells. The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers, revealing that treated cells exhibited increased sub-G1 populations, indicative of apoptosis .

Study 2: In Vivo Efficacy

In vivo studies using xenograft models demonstrated that administration of similar compounds led to a reduction in tumor size compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment, enhancing immune response against the tumors .

Comparative Analysis

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundA5495.0PI3K/Akt inhibition
Similar Compound AMCF77.5Apoptosis induction
Similar Compound BHCT11610.0Cell cycle arrest

Properties

IUPAC Name

N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2S/c20-15-7-9-16(10-8-15)22-13-18(14-6-11-19(21)23-12-14)26(24,25)17-4-2-1-3-5-17/h1-13,22H/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIFRSAYYZJFCM-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)Cl)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)Cl)/C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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